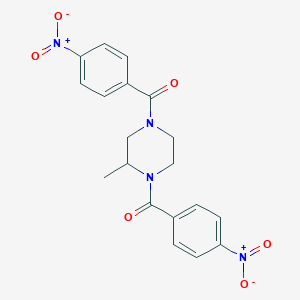
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is a synthetic organic compound with the molecular formula C20H20N4O6 It is characterized by the presence of a piperazine ring substituted with two 4-nitrobenzoyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Methyl-1,4-bis(4-aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-1,4-bis(4-nitrobenzoyl)piperazine.
科学的研究の応用
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to therapeutic effects. The piperazine ring can also enhance the compound’s binding affinity and selectivity for specific molecular targets.
類似化合物との比較
Similar Compounds
1-Methyl-4-(4-nitrobenzoyl)piperazine: Similar structure but with only one nitrobenzoyl group.
1,4-Bis(2-nitrobenzoyl)piperazine: Similar structure but with nitro groups in the ortho position.
Bis(phthalimido)piperazine: Contains phthalimido groups instead of nitrobenzoyl groups.
Uniqueness
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is unique due to the presence of two 4-nitrobenzoyl groups and a methyl group on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of nitro groups allows for further chemical modifications, enhancing its versatility in synthetic chemistry.
特性
IUPAC Name |
[3-methyl-4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-2-6-16(7-3-14)22(26)27)10-11-21(13)19(25)15-4-8-17(9-5-15)23(28)29/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJAZVIELSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
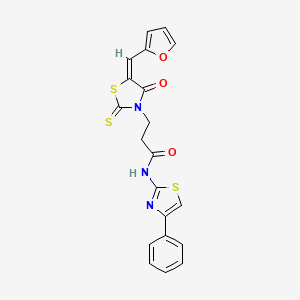
![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
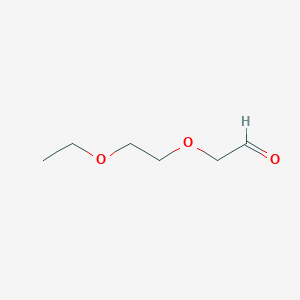
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2973801.png)
![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2973802.png)
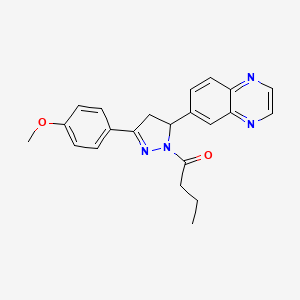
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)
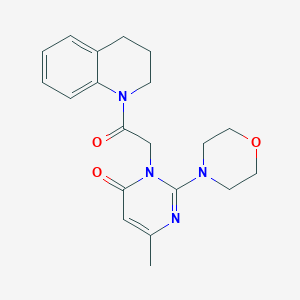

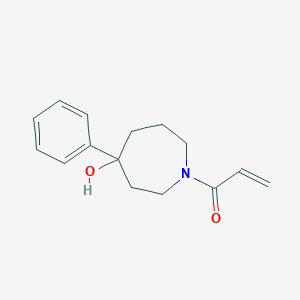
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
